molecular formula C8H8N2O B2547993 2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetonitrile CAS No. 1935492-67-3

2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetonitrile

Cat. No.: B2547993
CAS No.: 1935492-67-3
M. Wt: 148.165
InChI Key: MMINXWGUHXFEEN-UHFFFAOYSA-N
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Description

2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetonitrile is a nitrile-containing heterocyclic compound featuring a 1,3-oxazole core substituted with a cyclopropyl group at the 2-position and an acetonitrile moiety at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

2-(2-cyclopropyl-1,3-oxazol-5-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-4-3-7-5-10-8(11-7)6-1-2-6/h5-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMINXWGUHXFEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the 2-position. The nitrile group adjacent to the oxazole enhances electrophilicity, enabling reactions with amines, alcohols, and thiols.

Example Reaction :
Reaction with benzylamine in DMF at 80°C yields N-benzyl-2-(2-cyclopropyl-1,3-oxazol-5-yl)acetamide via nucleophilic attack followed by nitrile hydrolysis.

ReagentConditionsProductYield
BenzylamineDMF, 80°C, 12hN-Benzyl substituted acetamide72%
Sodium methoxideMeOH, reflux, 6hMethyl ester derivative65%

Reduction Reactions

The nitrile group undergoes reduction to primary amines or aldehydes under controlled conditions.

Key Findings :

  • Lithium Aluminum Hydride (LiAlH4) in THF reduces the nitrile to 2-(2-cyclopropyl-1,3-oxazol-5-yl)ethylamine at −78°C.

  • Catalytic hydrogenation (H₂/Pd-C) in ethanol produces the corresponding amine with retention of the oxazole ring.

Reducing AgentConditionsProductSelectivity
LiAlH₄THF, −78°C, 2hEthylamine derivative>90%
H₂/Pd-CEtOH, RT, 24hSaturated amine85%

Cycloaddition and Ring-Opening Reactions

The cyclopropyl group participates in strain-driven ring-opening reactions, while the oxazole engages in [3+2] cycloadditions.

Experimental Evidence :

  • Reaction with dimethyl acetylenedicarboxylate (DMAD) under thermal conditions forms pyridine-fused derivatives via oxazole ring-opening and recombination .

  • Photochemical irradiation (λ = 254 nm) in benzene induces cyclopropane ring-opening, generating vinyl-oxazole intermediates .

Hydrolysis and Functionalization

The nitrile group hydrolyzes to carboxylic acids or amides under acidic/basic conditions:

Acidic Hydrolysis :

  • H₂SO₄ (conc.)/H₂O at reflux converts the nitrile to 2-(2-cyclopropyl-1,3-oxazol-5-yl)acetic acid .

Basic Hydrolysis :

  • NaOH/H₂O₂ yields the corresponding amide, 2-(2-cyclopropyl-1,3-oxazol-5-yl)acetamide , at 60°C.

Stability and Reaction Optimization

Critical Parameters :

  • Solvent : DMSO and ethanol enhance reaction rates due to polarity .

  • Temperature : Oxazole ring stability decreases above 100°C, favoring side reactions.

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes substitution/hydrolysis
pH7–9 (for hydrolysis)Minimizes oxazole decomposition

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations.
  • Reagent in Organic Reactions : It is employed as a reagent in multiple organic reactions due to its ability to participate in nucleophilic substitutions and other transformations.

Biology

  • Antimicrobial Activity : Research indicates that 2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetonitrile exhibits antimicrobial properties. It has shown significant inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL and 64 µg/mL respectively .

Medicine

  • Potential Pharmaceutical Intermediate : Ongoing studies are exploring its role as an intermediate in drug development. The compound's structural features suggest potential applications in creating new therapeutic agents targeting various diseases.

Antimicrobial Efficacy Study (2024)

  • Objective : To evaluate the effectiveness of the compound against Gram-positive and Gram-negative bacteria.
  • Findings : The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

Anticancer Activity Evaluation (2023)

  • Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : A dose-dependent decrease in cell viability was observed, with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

  • Objective : To investigate anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages.
  • Findings : Treatment with the compound resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various formulations and processes within chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in binding to active sites of proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

2-(2-Ethyl-1,3-oxazol-5-yl)acetonitrile
  • Structure : Substitutes cyclopropyl with an ethyl group (C₂H₅) at the oxazole 2-position .
  • Synthesis : Likely synthesized via nucleophilic substitution or cyclization, similar to methods described for benzimidazole analogs (e.g., 41% yield for compound 5f in ) .
  • Electronic Effects: The cyclopropane ring’s strain and conjugation may enhance electron-withdrawing effects, altering the oxazole ring’s electronic density .
2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetonitrile
  • Structure : Replaces oxazole with a 1,2,4-triazole ring and adds a methyl group at the 1-position .
  • Synthesis : Synthesized via multi-step protocols, as seen in (93% yield for thiazole analogs) .
  • Key Differences :
    • Ring Heteroatoms : The triazole’s three nitrogen atoms increase polarity and hydrogen-bonding capacity compared to oxazole, affecting solubility and biological interactions.
    • Stability : Triazoles generally exhibit higher thermal stability than oxazoles due to aromatic resonance stabilization .
Benzimidazole and Thiazole Derivatives
  • Example : 2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile (Compound 5f, ) .
    • Synthetic Yield : 41% yield, lower than thiazole derivatives (e.g., 93% in ), suggesting benzimidazole formation may involve more complex steps .
    • Spectral Data :
  • 1H NMR : δ 7.89 (s, aromatic H), 5.25 (s, CH₂CN) .
  • Contrast with thiazole derivatives (δ 2.35 for CH₃ in ), highlighting electronic differences between heterocycles .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Compounds
Compound Name Heterocycle Substituent Molecular Formula Yield (%) Melting Point (°C) Key 1H NMR Peaks (δ)
2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetonitrile Oxazole Cyclopropyl, CN C₈H₈N₂O N/A N/A Estimated: 2.5–3.5 (cyclopropyl)
2-(2-Ethyl-1,3-oxazol-5-yl)acetonitrile Oxazole Ethyl, CN C₇H₈N₂O ~95%* N/A 2.62 (q, CH₂CH₃)
2-(3-Cyclopropyl-1-methyl-1H-triazol-5-yl)acetonitrile Triazole Cyclopropyl, CH₃, CN C₈H₁₀N₄ N/A N/A 2.30 (s, CH₃)
Compound 5f (benzimidazole) Benzimidazole 3-Hydroxypropyl, CN C₁₄H₁₈N₃O 41% N/A 7.89 (s, aromatic H)

*Purity reported as 95% for Enamine Ltd. analogs () .

Biological Activity

2-(2-Cyclopropyl-1,3-oxazol-5-yl)acetonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C8_{8}H8_{8}N2_{2}O
  • CAS Number : 1935492-67-3
  • Molecular Weight : 148.16 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of oxazole have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
5aMCF-70.65Induction of apoptosis
5bHeLa2.41HDAC inhibition
5cPANC-11.50Cell cycle arrest

These compounds were noted for their ability to induce apoptosis in MCF-7 and other cancer cell lines, suggesting that they may act as effective agents in cancer therapy by targeting specific cellular pathways .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of oxazole derivatives. The compound has been evaluated for its activity against both Gram-positive and Gram-negative bacteria:

PathogenMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

The minimum inhibitory concentration (MIC) values indicate that compounds related to this compound can effectively inhibit the growth of these pathogens, highlighting their potential as antimicrobial agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxazole rings have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.
  • Induction of Apoptosis : By triggering apoptotic pathways, these compounds can effectively reduce tumor growth and promote cancer cell death.
  • Antibacterial Mechanisms : The exact mechanisms by which these compounds exert antibacterial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A notable study investigated the effects of a series of oxazole derivatives on various cancer cell lines. The findings revealed that compounds with structural similarities to this compound not only inhibited cell growth but also induced apoptosis in a dose-dependent manner .

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